molecular formula C8H5Br3Ge B14374348 Tribromo(phenylethynyl)germane CAS No. 91152-63-5

Tribromo(phenylethynyl)germane

Cat. No.: B14374348
CAS No.: 91152-63-5
M. Wt: 413.47 g/mol
InChI Key: AQYGJUKLFRVXFB-UHFFFAOYSA-N
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Description

Tribromo(phenylethynyl)germane is an organogermanium compound characterized by the presence of three bromine atoms and a phenylethynyl group attached to a germanium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromo(phenylethynyl)germane can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and the phenylethynyl group to a germanium precursor. One common method involves the reaction of phenylethynylgermanium trichloride with bromine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective introduction of bromine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tribromo(phenylethynyl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Tribromo(phenylethynyl)germane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tribromo(phenylethynyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with aromatic residues in proteins, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tribromobenzene: Similar in structure but lacks the germanium atom.

    Phenylethynylgermanium trichloride: Similar but with chlorine atoms instead of bromine.

    Tribromo(phenylethynyl)silane: Similar but with silicon instead of germanium.

Uniqueness

Tribromo(phenylethynyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and carbon analogs

Properties

CAS No.

91152-63-5

Molecular Formula

C8H5Br3Ge

Molecular Weight

413.47 g/mol

IUPAC Name

tribromo(2-phenylethynyl)germane

InChI

InChI=1S/C8H5Br3Ge/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

AQYGJUKLFRVXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Ge](Br)(Br)Br

Origin of Product

United States

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